molecular formula C14H19NO3 B1608434 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile CAS No. 36622-33-0

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile

Cat. No.: B1608434
CAS No.: 36622-33-0
M. Wt: 249.3 g/mol
InChI Key: BATQRRPXKXQYAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile precursors under controlled conditions. One common method includes the use of acrylonitrile, aniline, methanol, and sodium methoxide in a four-neck flask with mechanical stirring. The mixture is heated to reflux, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is primarily attributed to the trimethoxyphenyl group. This moiety interacts with various molecular targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit critical cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxyphenylacetonitrile

Uniqueness

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological potential compared to other similar compounds .

Properties

IUPAC Name

3-methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATQRRPXKXQYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957886
Record name 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-33-0
Record name 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36622-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-alpha-(1-methylethyl)phenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxy-α-(1-methylethyl)phenylacetonitrile
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Synthesis routes and methods

Procedure details

With stirring under ice cooling, 20.25 g (97.7 mmols) of 3,4,5-trimethoxyphenylacetonitrile was added by small portions to 50 ml of a solution of 2.45 g (102.1 mmols) of sodium hydride in dimethylformamide. The solution was dropwise added to 100 ml of a solution of 12.45 g (101.2 mmols) of 2-bromopropane in dimethylformamide with stirring under ice cooling. The mixture was stirred under ice cooling for further 3 hours. After the reaction, an aqueous saturated sodium bicarbonate solution was added to the mixture followed by extraction of the solution with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate =4/1) to afford 13.2 g (yield: 54%) of 3-methyl-2-(3,4,5-trimethoxyphenyl)butyronitrile.
Quantity
20.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile

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